methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Chiral resolution Platelet aggregation inhibition Peptidomimetic synthesis

gp IIb/IIIa antagonist programs risk diastereomeric impurities when substituting the (S)-enantiomer (CAS 1416444-76-2)-altering receptor-binding geometry at the platelet fibrinogen receptor. This enantiopure (R)-configured β-amino acid methyl ester HCl eliminates that risk. Key differentiators: ● Ready-to-couple building block per US 6,610,855, bypassing SOCl₂/MeOH esterification ● β-Amino acid scaffold resists 15 common proteases ≥48 h (>192-fold vs α-peptides degraded within 15 min) ● Meta-nitro group selectively reducible to aniline for divergent N-functionalization. Supplied as defined (R)-stereochemistry hydrochloride salt for antithrombotic lead optimization & β-peptide foldamer programs.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 845909-02-6
Cat. No. B6243368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride
CAS845909-02-6
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
InChIKeySVLJTTUPYWQRIK-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate Hydrochloride (CAS 845909-02-6): Procurement-Grade Chiral β-Amino Acid Building Block Profile


Methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 845909-02-6) is an enantiopure (R)-configured β-amino acid methyl ester hydrochloride salt with molecular formula C₁₀H₁₃ClN₂O₄ and molecular weight 260.67 g/mol [1]. The compound belongs to the class of 3-amino-3-arylpropanoate derivatives, featuring a meta-nitrophenyl substituent at the β-carbon position, a primary amine, and a methyl ester protected carboxyl terminus, supplied as the hydrochloride salt [2]. Its structural architecture—combining a β-amino acid backbone with a reducible nitro group and a hydrolyzable methyl ester—positions it as a versatile chiral intermediate for peptidomimetic synthesis, platelet fibrinogen receptor (gp IIb/IIIa) antagonist programs, and β-peptide foldamer research [3].

Why Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate HCl Cannot Be Swapped with In-Class Analogs: A Comparator-Driven Rationale


In-class substitution of methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride without rigorous qualification introduces three categories of risk documented in the patent and primary literature. First, stereochemical configuration at the β-carbon is non-interchangeable: the (R)-enantiomer is explicitly specified in the synthetic route to gp IIb/IIIa antagonist intermediates disclosed in US Patent 6,610,855, and the (S)-enantiomer (CAS 1416444-76-2) yields diastereomeric products with divergent receptor-binding geometry [1]. Second, the β-amino acid backbone confers proteolytic stability fundamentally absent in α-amino acid analogs (CAS 457654-68-1)—under conditions where α-peptides are fully degraded within 15 minutes, β-peptides remain intact for ≥48 hours across 15 proteases tested [2]. Third, the meta (3-) nitro substitution pattern dictates the electronic landscape of the aromatic ring; switching to the para (4-) isomer (CAS 93506-52-6) alters the nitro group's resonance withdrawal and hydrogen-bonding capacity, impacting downstream molecular recognition in both enzymatic and receptor contexts [3].

Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate HCl: Quantified Differentiation Evidence Against Closest Comparators


(R)-Enantiomer vs. (S)-Enantiomer: Patent-Documented Synthetic Utility in gp IIb/IIIa Antagonist Intermediates

The (R)-configured enantiomer is the stereochemically required starting material for synthesizing (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid, a gp IIb/IIIa fibrinogen receptor antagonist intermediate, as explicitly documented in US Patent 6,610,855 (also US06576637B1) [1]. The (S)-enantiomer (CAS 1416444-76-2) would produce the opposite diastereomeric product series. The patent specifies use of (R)-3-amino-3-(3-nitrophenyl)propionic acid as the precursor, which is esterified with thionyl chloride/methanol to yield the methyl ester—the identical compound to the target—before coupling with Boc-Gly-OH and 4-(4-methylpyridin-2-ylamino)butyric acid [1]. This establishes a direct, patent-authenticated synthetic trajectory that the (S)-enantiomer cannot fulfill without compromising the stereochemical integrity of the final antagonist.

Chiral resolution Platelet aggregation inhibition Peptidomimetic synthesis

β-Amino Acid Scaffold vs. α-Amino Acid Analog: Proteolytic Stability Differential of >192-Fold

The β-amino acid backbone of methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate provides a fundamental stability advantage over α-amino acid analogs such as (R)-methyl 2-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 457654-68-1). In a comprehensive in vitro investigation employing 15 proteases (including the human 20S proteasome, α-chymotrypsin, trypsin, and pronase), β-peptides remained completely intact for at least 48 hours under conditions where the corresponding α-eicosapeptide was fully cleaved within 15 minutes [1]. This represents a >192-fold differential in proteolytic half-life. The incorporation of even a single β-amino acid residue at the scissile bond has been shown to confer resistance to DPP-4 cleavage, with the enzyme retaining full catalytic activity regardless of the β³-amino acid side chain identity [2]. For the target compound, this means any peptide or peptidomimetic constructed with this β-amino acid building block inherits proteolytic resistance at the incorporation site.

Proteolytic stability Peptidomimetic design β-Peptide therapeutics

Methyl Ester Hydrochloride vs. Free Acid Form: Lipophilicity and Solubility Differentiation for Synthetic Handling

The methyl ester hydrochloride salt form (CAS 845909-02-6) offers distinct physicochemical advantages over the corresponding free carboxylic acid (CAS 787544-61-0). PubChem-computed XLogP3 values demonstrate a dramatic lipophilicity shift: the methyl ester (free base form, CAS 140373-38-2) has an XLogP3 of 0.5, while the free acid has an XLogP3 of -2.1—a difference of 2.6 log units, corresponding to approximately a 400-fold difference in octanol-water partition coefficient [1][2]. The hydrochloride salt further enhances aqueous solubility for reaction handling while retaining the ester's increased organic-phase partitioning. Additionally, the methyl ester serves as a protected carboxyl surrogate compatible with standard peptide coupling conditions, whereas the free acid requires separate activation steps or protecting group strategies [3]. The hydrochloride salt also provides a defined stoichiometric form (1:1 salt) with molecular weight 260.67 g/mol, enabling precise molar calculations for synthesis scale-up, unlike the free acid which may exist in variable protonation states.

Physicochemical properties Solid-phase peptide synthesis Ester prodrug design

Meta-Nitro (3-NO₂) vs. Para-Nitro (4-NO₂) Positional Isomer: Electronic and Steric Differentiation

The meta-nitro substitution pattern on the phenyl ring of the target compound imparts fundamentally different electronic properties compared to the para-nitro isomer methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS 93506-52-6). In meta-substituted nitrobenzene derivatives, the nitro group exerts its influence primarily through an inductive electron-withdrawing effect (-I), with minimal resonance interaction (-M) with the benzylic position. In contrast, the para-nitro isomer engages in direct resonance conjugation between the nitro group and the β-carbon side chain through the aromatic π-system [1]. This electronic distinction translates to measurable differences in reactivity: ortho- and meta-nitrophenyl esters demonstrate significantly higher aminolysis rates with lower solvent dependence compared to para-nitrophenyl esters, attributed to more efficient electron-withdrawing effects in the meta position [2]. Furthermore, the 3-nitrophenyl group provides a distinct steric profile at the β-carbon that differs from the 4-substituted analog, impacting the conformational preferences of β-peptide foldamers incorporating these residues [3].

Aromatic substitution effects Structure-activity relationship Nitroarene chemistry

Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate HCl: Evidence-Anchored Application Scenarios for Scientific Procurement


Synthesis of Chiral gp IIb/IIIa Fibrinogen Receptor Antagonist Intermediates via Patent-Validated Route

This compound is the directly specified methyl ester intermediate in US Patent 6,610,855 (US06576637B1) for preparing (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid, a non-peptide gp IIb/IIIa antagonist precursor. The patent procedure details esterification of (R)-3-amino-3-(3-nitrophenyl)propionic acid with SOCl₂/MeOH to yield the methyl ester, followed by coupling with Boc-Gly-OH and 4-(4-methylpyridin-2-ylamino)butyric acid, and final ester cleavage [1]. Procuring the pre-formed (R)-methyl ester hydrochloride eliminates the esterification step, providing a ready-to-couple building block with defined stereochemistry for antithrombotic lead optimization programs targeting platelet fibrinogen receptor antagonism.

Construction of Proteolysis-Resistant β-Peptide Foldamers and Peptidomimetics

The β-amino acid scaffold of this compound enables construction of peptide sequences that resist degradation by all 15 common proteases tested, including the human 20S proteasome, for ≥48 hours—a >192-fold improvement over α-peptides which are fully cleaved within 15 minutes [2]. The (R)-configured 3-nitrophenyl side chain provides both a chromophoric handle (nitro absorbance at ~260 nm) for HPLC monitoring and a reducible functionality (nitro → amine) for further conjugation or branching. This makes the compound an ideal building block for solid-phase synthesis of β-peptide foldamers, mixed α/β-peptides with enhanced pharmacokinetic profiles, and protease-stable peptide hormone mimetics.

Chiral Resolution Studies and Chemoenzymatic β-Amino Ester Preparation

This enantiopure (R)-configured compound serves as both a chiral chromatography standard and a substrate for lipase-mediated kinetic resolution studies. The chemoenzymatic preparation of optically active 3-amino-3-arylpropanoates, as described by Rodríguez-Mata et al. (2010), uses lipase from Pseudomonas cepacia for enantioselective hydrolysis of β-amino esters, with the 3-aminopropanoate core conformation matching the enzyme's preferred binding geometry [3]. The target compound's defined (R)-stereochemistry makes it a reference standard for evaluating enantiomeric excess in these enzymatic processes and for calibrating chiral stationary phases used in preparative-scale enantiomer separations.

Nitroarene Reduction to Aniline for Divergent Library Synthesis

The meta-nitro group on the phenyl ring can be selectively reduced to the corresponding aniline (3-aminophenyl derivative) using catalytic hydrogenation or dissolving metal conditions, generating a novel β-amino acid building block with an amine handle for further diversification. This nitro→amine transformation enables subsequent acylation, sulfonylation, reductive amination, or diazotization chemistry, creating a divergent point for generating libraries of N-functionalized β-amino acid derivatives [3]. The meta-substitution pattern (vs. para) positions the derived amine at a geometrically distinct orientation relative to the β-amino acid backbone, offering topological diversity inaccessible through para-substituted analogs.

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